12-(Cbz-amino)dodecanoic acid
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Overview
Description
12-(Cbz-amino)dodecanoic acid: is a derivative of dodecanoic acid, where a carbobenzoxy (Cbz) group is attached to the amino group at the 12th position of the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with dodecanoic acid.
Protection of Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry:
Biology:
Biomolecule Synthesis: Utilized in the synthesis of biomolecules due to its ability to form stable amide bonds.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with the active sites.
Comparison with Similar Compounds
12-Aminododecanoic Acid: Similar in structure but lacks the Cbz protection group.
11-Aminoundecanoic Acid: Another amino acid derivative used in polymer production.
Uniqueness:
Stability: The Cbz group provides additional stability, making it more suitable for certain synthetic applications.
Properties
Molecular Formula |
C20H31NO4 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
12-(phenylmethoxycarbonylamino)dodecanoic acid |
InChI |
InChI=1S/C20H31NO4/c22-19(23)15-11-6-4-2-1-3-5-7-12-16-21-20(24)25-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17H2,(H,21,24)(H,22,23) |
InChI Key |
QENTWRVYFIAEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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